molecular formula C14H15N3O3S B2945173 6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1704616-26-1

6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2945173
CAS RN: 1704616-26-1
M. Wt: 305.35
InChI Key: PLLQKIGLOMUIIE-UHFFFAOYSA-N
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Description

The compound “6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring . The molecule also contains a methoxy group and a methyl group attached to a phenyl ring, which is further connected to the pyrrolopyrimidine core through a sulfonyl linkage .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. The pyrrolo[3,4-d]pyrimidine core is a bicyclic structure that contains both aromatic (pyrimidine) and non-aromatic (pyrrole) rings. The sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the electronic properties of the molecule. The methoxy and methyl groups on the phenyl ring are electron-donating groups, which could further influence the molecule’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The pyrrolopyrimidine core, being partially aromatic, might undergo electrophilic aromatic substitution reactions. The sulfonyl group could potentially be involved in substitution or elimination reactions. The methoxy group might undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, affecting its solubility in different solvents. The aromaticity of the pyrimidine ring and the presence of the methoxy group might influence its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Chemical Properties

The novel synthesis methods for pharmaceutical impurities of proton pump inhibitors, including omeprazole, have been developed to understand the process of sulfone formation, which is similar in structural complexity to "6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine" (Saini, Majee, Chakraborthy, & Salahuddin, 2019). The process highlights the significance of understanding the synthesis of complex molecules for pharmaceutical applications.

Biological Activities and Applications

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. These compounds inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, showcasing their potential therapeutic uses (Rashid et al., 2021).

The versatility of pyrimidine derivatives extends to their application as antibacterial, antiviral, antifungal, and antituberculosis agents. This broad spectrum of biological activity underlines the potential of "this compound" and related compounds in developing new therapeutics (Chiriapkin, 2022).

Anti-Cancer Applications

A significant number of pyrimidine derivatives have shown potent anticancer activities. These compounds operate through various mechanisms, indicating their potential to interact with different biological targets and pathways. This suggests the scope for "this compound" in cancer therapy research (Kaur et al., 2014).

Future Directions

The study of compounds with the pyrrolopyrimidine core is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of new derivatives, study their biological activity, and investigate their potential as therapeutic agents .

properties

IUPAC Name

6-(4-methoxy-3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-10-5-12(3-4-14(10)20-2)21(18,19)17-7-11-6-15-9-16-13(11)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLQKIGLOMUIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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